molecular formula C19H17FN4O5S3 B10941381 7-{[(4-Fluorophenoxy)acetyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[(4-Fluorophenoxy)acetyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10941381
M. Wt: 496.6 g/mol
InChI Key: JRNFYHIJGTUESO-UHFFFAOYSA-N
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Description

7-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a fluorophenoxy group, a thiadiazole ring, and a bicyclic β-lactam core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the β-lactam core: This is achieved through a cyclization reaction involving a suitable amine and a β-lactam precursor.

    Introduction of the fluorophenoxy group: This step involves the reaction of the intermediate with 4-fluorophenol under appropriate conditions.

    Attachment of the thiadiazole ring: This is done through a nucleophilic substitution reaction using a thiadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.

Scientific Research Applications

7-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an antibacterial agent due to its β-lactam core, which is similar to that found in penicillins and cephalosporins.

    Biological Research: It is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as bacterial enzymes. The β-lactam core can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. The fluorophenoxy and thiadiazole groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Penicillins: Share the β-lactam core but lack the fluorophenoxy and thiadiazole groups.

    Cephalosporins: Also contain a β-lactam core but have different side chains and ring structures.

    Carbapenems: Another class of β-lactam antibiotics with a broader spectrum of activity.

Uniqueness

7-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is unique due to its combination of a β-lactam core with fluorophenoxy and thiadiazole groups, which may confer enhanced antibacterial activity and specificity compared to other β-lactam antibiotics.

Properties

Molecular Formula

C19H17FN4O5S3

Molecular Weight

496.6 g/mol

IUPAC Name

7-[[2-(4-fluorophenoxy)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H17FN4O5S3/c1-9-22-23-19(32-9)31-8-10-7-30-17-14(16(26)24(17)15(10)18(27)28)21-13(25)6-29-12-4-2-11(20)3-5-12/h2-5,14,17H,6-8H2,1H3,(H,21,25)(H,27,28)

InChI Key

JRNFYHIJGTUESO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)COC4=CC=C(C=C4)F)SC2)C(=O)O

Origin of Product

United States

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